ethyl 4H-1,4-benzothiazine-2-carboxylate
Overview
Description
Ethyl 4H-1,4-benzothiazine-2-carboxylate is a type of heterocycle that contains a 1,4-thiazine ring fused to a benzene ring . It is part of a larger class of compounds known as 4H-1,4-benzothiazines, which have been shown to exhibit a wide range of biological activities, such as antimicrobial, anticancer, antifungal, antioxidant, antihypertensive, analgesic, cardiovascular, antibacterial, antimalarial, and more .
Synthesis Analysis
4H-1,4-benzothiazines, including this compound, can be synthesized by an efficient method in a single step. This involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The structures of the synthesized compounds are confirmed by their analytical and spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,4-thiazine ring system, which is an important heterosystem in heterocyclic chemistry . This ring system is known to play an important role in pigments and dyestuffs . The diverse range of biological activities of 1,4-benzothiazines has been attributed to the structural specificity, i.e., structural flexibility due to folding along the N–S axis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.275 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 319.7±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis Techniques
Microwave-Assisted Synthesis
Dandia et al. (2006) studied the synthesis of 1,4-benzothiazines, including ethyl 4H-1,4-benzothiazine-2-carboxylate, via microwave-assisted techniques. This method yielded high-quality products with brief reaction times and easy work-up procedures, even when reactants were solid (Dandia et al., 2006).
Efficient Synthesis Methods
Jawale et al. (2020) described efficient methods for synthesizing 1,4-benzothiazine carboxylates, including ethyl variants, using ceric ammonium nitrate (CAN) as a catalyst. This method resulted in good to excellent yields within 40 minutes (Jawale et al., 2020).
Crystal Structure and Physical Properties
- X-ray Crystallography: The molecular structure of certain derivatives of this compound has been determined using single-crystal X-ray diffraction. For example, Ukrainets et al. (2018) analyzed the crystal structure and biological activity of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, revealing key structural insights (Ukrainets et al., 2018).
Application in Material Science
- Corrosion Inhibition: Hemapriya et al. (2017) explored the use of this compound in inhibiting corrosion of mild steel in acidic media. Their studies revealed significant inhibition efficiency, with the performance improving at higher concentrations (Hemapriya et al., 2017).
properties
IUPAC Name |
ethyl 4H-1,4-benzothiazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMRXJDVGIZINX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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